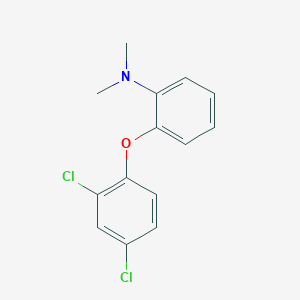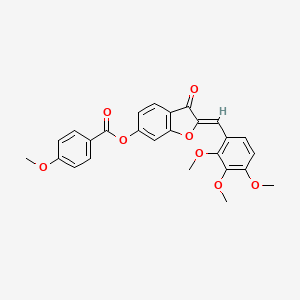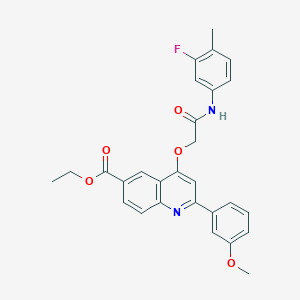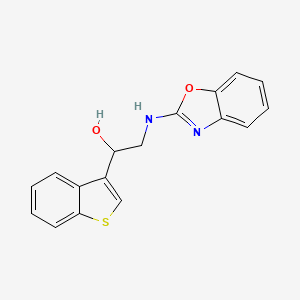![molecular formula C18H16ClN3O3 B2630174 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 958562-32-8](/img/structure/B2630174.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolinone, which is a heterocyclic compound . Quinazolinones and their derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
The compound has been synthesized for evaluating its anticonvulsant activity. A study aimed at synthesizing derivatives and testing their affinity towards GABAergic biotargets using a PTZ-induced seizures model in mice. Although the synthesized substances did not show significant anticonvulsant activity, the research helped in understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. This suggests a positive correlation between in vivo studies and in silico calculations, highlighting the methodology's potential in screening anticonvulsant drugs (El Kayal et al., 2022).
Cytotoxic Evaluation
Quinazolinone derivatives, including those similar to the targeted compound, have been studied for their cytotoxic effects against cancer cell lines. The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their testing against MCF-7 and HeLa cell lines using MTT assay revealed that some compounds exhibited remarkable cytotoxic activity. This research demonstrates the potential of quinazolinone derivatives as anticancer agents (Hassanzadeh et al., 2019).
Antimicrobial Activity
Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies help in understanding the structure-activity relationship of quinazolinone compounds and their potential as antimicrobial agents. While the specific N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was not directly studied for antimicrobial activity, related research indicates the broad utility of quinazolinone compounds in developing new antimicrobial drugs (Kaplancıklı et al., 2012).
Corrosion Inhibition
Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. While the compound was not directly studied for this purpose, related research highlights the potential application of quinazoline derivatives in corrosion protection, demonstrating their effectiveness in reducing corrosion rates through the formation of a protective layer on metal surfaces (Kumar et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJFQUTZRIMUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)

![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)


![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)


![4-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2630107.png)



![2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630111.png)
![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)